Sodium 2-(octadecylamino)ethanesulphonate
Description
Classification and Structural Characteristics of N-Alkyl/Acyl Taurates
Sodium 2-(octadecylamino)ethanesulphonate falls under the sub-category of N-alkyl taurates. The broader group, known as taurates or taurides, are generally mild anionic surfactants. wikipedia.org They are structurally composed of a hydrophilic head group derived from taurine (B1682933) (2-aminoethane-1-sulfonic acid) or its N-methylated derivative, N-methyltaurine, and a lipophilic tail which is typically a long-chain fatty acid. wikipedia.orgcosmeticsinfo.org The head and tail are connected via an amide bond in N-acyl taurates. wikipedia.org
The alkyl taurate amides share a common taurate core but differ in the length of their fatty acid chain and the counter-ion associated with the sulfonate group. cir-safety.orgcir-safety.org While names may suggest discrete fatty chain lengths, these ingredients are often mixtures with a distribution of chain lengths. cosmeticsinfo.orgcir-safety.org For instance, the octadecyl group in the subject compound signifies an 18-carbon chain. Taurates are noted for being stable over a wide pH range due to their amide bond. wikipedia.org
Below is a table detailing the known chemical properties of this compound.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | lookchem.com |
| CAS Number | 28076-90-6 | lookchem.com |
| Molecular Formula | C₂₀H₄₃NNaO₃S | lookchem.com |
| Molecular Weight | 399.61 g/mol | lookchem.com |
| LogP | 6.85440 | lookchem.com |
| Polar Surface Area (PSA) | 77.61 Ų | lookchem.com |
Historical Development and Academic Significance of Sulfonate-Based Surfactants
The use of soap as a surfactant dates back thousands of years. ripublication.com However, the era of synthetic surfactants began in the late 19th century. The first synthetic surfactant, a sulfated castor oil known as Turkey red oil, was developed in Germany in 1875. sanhe-daily.com A significant advancement occurred during World War I with the German development of alkyl naphthalene (B1677914) sulfonates as a soap substitute to conserve fats and oils. sanhe-daily.com
The pivotal moment for sulfonate-based surfactants came after World War II, with the growth of the petrochemical industry. wikipedia.org In 1936, the United States pioneered the production of alkylbenzene sulfonates from petroleum-derived materials like benzene (B151609) and kerosene. sanhe-daily.com These synthetic detergents proved superior to traditional soap, particularly in their effectiveness in hard water, as the sulfonate head is less likely than the carboxylate group in soap to bind with calcium and other ions. wikipedia.orgsanhe-daily.com This led to their widespread adoption in household and industrial cleaning products. sanhe-daily.com Early alkylbenzene sulfonates had branched alkyl chains, which were later found to be poorly biodegradable. wikipedia.org This environmental concern prompted the transition to linear alkylbenzene sulfonates (LAS), which are more readily broken down. wikipedia.org
The taurate group of surfactants was also developed in Germany, by I.G. Farben, and marketed for their resistance to hard water (lime resistance) and their effectiveness in textile treatment without causing felting of wool. wikipedia.org The academic and industrial significance of sulfonate surfactants is immense, as they represent a large portion of the global surfactant market and are foundational to the modern detergent industry. ripublication.comkeyingchemical.com
Current Research Landscape and Emerging Trends for Long-Chain N-Alkyl Ethanesulfonates
Current research and development involving long-chain N-alkyl ethanesulfonates and related taurates are largely application-driven, focusing on their use in personal care products and specialized industrial applications. Their properties as mild, effective cleansing and foaming agents make them desirable components in cosmetic formulations. cosmeticsinfo.org For example, alkyl taurate amides are primarily used in rinse-off products such as shampoos and bath products. cosmeticsinfo.orgcir-safety.org
A notable trend is the synthesis of specialized polymers using taurate-like structures as building blocks. Research on related compounds, such as Sodium 2-((2-aminoethyl)amino)ethanesulphonate, demonstrates their use as a hydrophilic component in the preparation of waterborne polyurethanes and as a crosslinking agent for siloxane coatings on plastics. cymitquimica.comchemicalbook.com This suggests a trajectory towards creating functional polymers with tailored properties by incorporating the ethanesulfonate (B1225610) moiety.
The manufacturing processes for these compounds are also an area of study. The synthesis of N-acyl taurates can be achieved through the direct condensation of fatty acids with taurate derivatives. For instance, sodium methyl stearoyl taurate is produced by heating stearic acid with a solution of sodium methyltaurate, followed by distillation to remove water. cir-safety.orgcir-safety.org Research continues to refine these synthesis methods for higher efficiency and purity.
Properties
CAS No. |
28076-90-6 |
|---|---|
Molecular Formula |
C20H42NNaO3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
sodium;2-(octadecylamino)ethanesulfonate |
InChI |
InChI=1S/C20H43NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25(22,23)24;/h21H,2-20H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
UTZSCZWGEMAATM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sodium 2 Octadecylamino Ethanesulphonate
Primary Synthetic Pathways for N-Alkyl Ethanesulfonates
The synthesis of N-alkyl ethanesulfonates, such as Sodium 2-(octadecylamino)ethanesulphonate, involves the strategic formation of both the ethanesulfonate (B1225610) backbone and the N-alkyl bond. Various methods have been developed, often building upon established reactions for creating amides and sulfonated compounds.
The core structure of these surfactants is based on taurine (B1682933) (2-aminoethanesulfonic acid) or its derivatives. The synthesis of the taurine backbone itself can be achieved through several routes. A common industrial method for producing related compounds involves the reaction of ethylene (B1197577) oxide with sodium bisulfite to generate sodium 2-hydroxyethyl sulfonate (sodium isethionate), which can then be reacted with an amine. google.com For instance, N-methyltaurine is produced by reacting sodium isethionate with methylamine (B109427) under high temperature and pressure. google.com
A different approach for creating substituted taurines starts from aziridines. nih.gov This method involves a ring-opening reaction of an aziridine (B145994) with thioacetic acid, followed by oxidation and hydrolysis to yield the taurine derivative. nih.gov This pathway offers versatility for producing structurally diverse substituted taurines. nih.gov
A widely recognized method for producing related N-acyl taurates is the Schotten-Baumann reaction. This involves reacting the acid chloride of a carboxylic acid with 2-amino- or 2-hydroxyalkanesulfonic acids or their alkali metal salts. google.com This approach is used commercially to produce surfactants like sodium N-acyltaurates. google.com
The introduction of the C18 octadecyl chain is a critical step that defines the hydrophobic character of the surfactant. Two principal strategies can be considered, leading to either N-acyl or N-alkyl taurates.
N-Acylation Route: This is the most frequently documented method for similar long-chain taurate surfactants. It involves the reaction of taurine or N-methyltaurine with a fatty acyl chloride, such as octadecanoyl chloride (the acyl chloride derived from stearic acid), under alkaline conditions. google.compatsnap.com A patent describes a process where taurine and a fatty acyl chloride react in an aqueous solution with the pH carefully controlled between 9 and 10 to produce the corresponding sodium N-acyltaurate. patsnap.com While this yields an N-acyl derivative (an amide linkage), it is a key pathway for structurally similar surfactants.
N-Alkylation Route: To synthesize this compound specifically (with a direct nitrogen-carbon bond to the alkyl chain), a direct alkylation strategy is required. This can be conceptualized based on the synthesis of N-methyltaurine, where methylamine is reacted with sodium 2-chloroethanesulfonate. wikipedia.org Analogously, octadecylamine (B50001) could be reacted with a halo-ethanesulfonate salt, such as sodium 2-chloroethanesulfonate or sodium 2-bromoethanesulfonate, to form the desired N-alkyl bond. The literature on the synthesis of N-alkyl amino acids supports this approach, where amide-like protecting groups are often used to enhance the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu
Modern synthetic chemistry emphasizes the use of environmentally benign processes. In the context of taurate surfactant synthesis, green chemistry principles are being explored to reduce waste, avoid harsh conditions, and use safer materials.
One patented method highlights a move away from harsh industrial processes. Traditional synthesis of N-methyltaurine sodium often requires high temperatures (150–300 °C) and high pressures (10–25 MPa), and uses methylamine, which is a gas at room temperature and poses environmental and safety challenges. google.com A proposed greener alternative involves starting with taurine and reacting it with fatty acyl chlorides under mild, alkaline aqueous conditions, which avoids the high temperatures, pressures, and hazardous gaseous reagents. google.compatsnap.com
Furthermore, taurine itself has been identified as a green, reusable bio-organic catalyst in other organic reactions, such as the Biginelli-type cyclo-condensation. rsc.orgrsc.org Its zwitterionic nature and origin in living organisms make it an attractive candidate for developing sustainable catalytic systems. rsc.org This suggests potential for future research into taurine-catalyzed or water-tolerant catalytic systems for the synthesis of its own derivatives.
Catalytic Systems and Reaction Optimization in the Synthesis of this compound
The efficiency and yield of the synthesis of taurate surfactants are highly dependent on the catalytic system and reaction conditions. For the direct condensation of fatty acids with hydroxysulfonates to form N-acyl taurates, various catalysts are employed. These include acidified zinc oxide, strong acids, or soluble zinc salts. google.com In some processes, a mixture of zinc oxide (ZnO) and an organic sulfonic acid is used, with reactions heated to approximately 200–225 °C. google.com Boric acid is also mentioned as a potential catalyst, with reaction temperatures preferably kept between 195-200 °C to avoid decomposition and the formation of malodorous byproducts. google.com
Reaction optimization involves carefully controlling parameters like temperature, pH, and reagent concentration. For the Schotten-Baumann type synthesis of N-palmitoyl taurate, for example, the reaction is cooled to below 10°C during the addition of palmitoyl (B13399708) chloride, while the pH is maintained between 9 and 10 using sodium hydroxide (B78521) solution. patsnap.com After the initial addition, the reaction continues for several hours at a slightly elevated temperature of 20-30°C. patsnap.com
Modern approaches to reaction optimization increasingly utilize high-throughput tools and machine learning algorithms. nih.gov These systems allow for the parallel execution of numerous experiments to rapidly screen catalysts, solvents, and conditions, thereby accelerating the discovery of optimal synthetic protocols for reactions like C–N cross-coupling, which is fundamental to forming the N-alkyl bond. nih.gov
Below is a table summarizing various reaction conditions reported for the synthesis of related N-acyl taurates.
| Parameter | Method 1: Direct Condensation google.com | Method 2: Schotten-Baumann patsnap.com |
| Reactants | C₆-C₁₉ Monocarboxylic Acids, Hydroxysulfonate | Palmitoyl Chloride, Sodium Taurate |
| Catalyst | Acidified ZnO, Boric Acid, Soluble Zn Salts | None (pH controlled) |
| Solvent/Medium | Paraffin wax (viscosity modifier) | Acetone/Water |
| Temperature | 180 - 205 °C | <10 °C (addition), 20-30 °C (reaction) |
| pH | Not specified (acidic catalyst) | 9 - 10 |
| Key Feature | High-temperature condensation | Low-temperature acylation |
This table presents data compiled from research on related N-acyl taurate synthesis, which provides a framework for optimizing the synthesis of N-alkyl taurates.
Post-Synthetic Modification and Functionalization for Advanced Research Applications
The unique amphiphilic structure of this compound makes it a valuable building block for creating more complex macromolecular architectures with tailored functionalities.
A significant area of advanced research is the covalent integration of surfactant molecules into polymeric frameworks to create amphiphilic copolymers. dovepress.com These copolymers can self-assemble in aqueous media into well-defined core-shell nanostructures, such as polymeric micelles. dovepress.com In such a structure, the hydrophobic segments (like the octadecyl tail) would form the core, while the hydrophilic portions (like the amino-sulfonate head) would form the outer shell. dovepress.com
For a molecule like this compound, the secondary amine group provides a reactive handle for covalent conjugation to a polymer backbone. This could be achieved through various chemical reactions, for example, by forming an amide bond with a polymer that has carboxylic acid functionalities.
This strategy is employed in the development of advanced drug delivery systems. For instance, hydrophilic polymers like chondroitin (B13769445) sulfate (B86663) (CS) have been chemically linked to hydrophobic molecules to create amphiphilic copolymers that self-assemble into micelles capable of encapsulating hydrophobic drugs. dovepress.com By analogy, covalently attaching this compound to a biocompatible polymer could yield novel nanomaterials for targeted delivery, enhanced solubilization of poorly soluble compounds, or the creation of functionalized surfaces with specific interfacial properties.
Formation of Hybrid Organic-Inorganic Materials
Comprehensive searches for specific synthetic methodologies for this compound and its direct application in the formation of hybrid organic-inorganic materials did not yield specific research findings or detailed experimental procedures. The available scientific literature does not provide explicit examples or in-depth studies on the use of this particular long-chain aminoethanesulfonate in the synthesis of hybrid materials.
However, the principles of forming hybrid organic-inorganic materials often involve the use of surfactants to direct the structure of or functionalize inorganic matrices. Anionic surfactants, a class to which this compound belongs, can play a crucial role in these syntheses. Generally, the formation of such hybrid materials can be approached through several methods where a surfactant like this compound could theoretically be employed.
General Concepts for Surfactant-Based Hybrid Material Synthesis:
Template-Directed Synthesis of Mesoporous Materials: Anionic surfactants can self-assemble into micelles or other ordered structures in solution. These aggregates can serve as templates around which inorganic precursors, such as silica (B1680970) or metal oxides, can polymerize. Subsequent removal of the surfactant template can result in a mesoporous inorganic material with a high surface area and controlled pore size. For instance, in the synthesis of mesoporous silica, a surfactant is used to create a structured scaffold for the condensation of silica precursors like tetraethyl orthosilicate (B98303) (TEOS) or sodium silicate. researchgate.netrdd.edu.iq
Surface Functionalization of Nanoparticles: Pre-synthesized inorganic nanoparticles can be surface-modified with surfactant molecules. The long alkyl chain of this compound would provide a hydrophobic character, while the sulfonate head group could interact with the nanoparticle surface, either through electrostatic interactions or by forming coordination bonds, depending on the nature of the nanoparticle. This functionalization can improve the dispersion of nanoparticles in organic matrices or introduce specific functionalities. For example, silica nanoparticles are often functionalized to be used in nanomedicine. nih.gov
Intercalation into Layered Materials: Layered materials, such as layered double hydroxides (LDHs) or clays, have interlayer galleries that can accommodate guest molecules. nih.govnih.gov Anionic surfactants can be intercalated into the interlayer spaces of LDHs, which consist of positively charged brucite-like layers. nih.gov This process can expand the interlayer distance and modify the surface properties of the layered material, making it suitable for various applications, including adsorption and catalysis. The intercalation of polyaniline into sodium montmorillonite (B579905) clay is one such example of creating organic-inorganic nanocomposites. researchgate.net
While no specific data exists for this compound, the table below illustrates general findings for the use of other anionic surfactants in the formation of hybrid materials, which could serve as a conceptual basis for its potential application.
| Inorganic Material | Anionic Surfactant Employed | Key Findings |
| Titanium Dioxide (TiO2) | Sodium Dodecyl Sulphate (SDS) | Used as a structure-directing agent in the sol-gel synthesis of TiO2 nanoparticles, influencing the final particle size. nih.gov |
| Layered Double Hydroxide (LDH) | Sodium Dodecylsulfate (SDS) | Intercalated into LDH to enhance the adsorption of organic pollutants from wastewater. nih.gov |
| Silica (SiO2) | Sodium Oleate | Grafted onto SiO2 nanoparticles to improve their performance in polymer flooding for enhanced oil recovery. |
It is important to note that the successful formation of hybrid materials is highly dependent on the specific interactions between the surfactant and the inorganic precursor, as well as the reaction conditions such as pH, temperature, and solvent. Without direct experimental evidence, the behavior of this compound in such systems remains speculative.
Mechanistic Insights and Structure Function Relationships of Sodium 2 Octadecylamino Ethanesulphonate
Molecular Adsorption and Interfacial Behavior
The amphiphilic nature of Sodium 2-(octadecylamino)ethanesulphonate, comprising a long hydrophobic octadecyl tail and a hydrophilic ethanesulphonate headgroup, drives its accumulation at interfaces. This interfacial activity is fundamental to its various applications.
Mechanisms of Adsorption at Solid-Liquid and Liquid-Liquid Interfaces
The adsorption of this compound at interfaces is a spontaneous process driven by the reduction of interfacial free energy. At a solid-liquid interface, the adsorption mechanism is influenced by the nature of the solid surface and the properties of the liquid phase. The hydrophobic octadecyl chain of the surfactant molecule tends to move away from the aqueous phase and adsorb onto hydrophobic surfaces through van der Waals interactions. On hydrophilic surfaces, the adsorption can be more complex, potentially involving the interaction of the anionic sulphonate headgroup with charged sites on the solid surface. The presence of electrolytes in the aqueous phase can significantly influence adsorption by shielding the electrostatic repulsion between the anionic headgroups, thereby promoting closer packing of the surfactant molecules at the interface.
At liquid-liquid interfaces, such as an oil-water interface, the surfactant molecules orient themselves with the hydrophobic tail penetrating the oil phase and the hydrophilic headgroup remaining in the aqueous phase. This arrangement drastically reduces the interfacial tension between the two immiscible liquids. The effectiveness of this tension reduction is a key performance indicator for surfactants.
Influence on Wettability Alteration at Mineral Surfaces
Self-Assembly and Aggregation Phenomena
In aqueous solutions, above a certain concentration, individual surfactant molecules of this compound begin to self-assemble into organized structures known as micelles. This process is a key characteristic of surfactants and governs many of their properties.
Critical Micelle Concentration (CMC) Determination and Factors Affecting It
The critical micelle concentration (CMC) is the minimum concentration at which micelles begin to form. It is a fundamental property of a surfactant and can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. Common methods for CMC determination include surface tension measurements, conductivity measurements, and the use of spectroscopic probes. For anionic surfactants like this compound, the CMC is influenced by several factors:
Alkyl Chain Length: Longer hydrophobic chains generally lead to a lower CMC because the greater hydrophobicity provides a stronger driving force for micellization.
Temperature: The effect of temperature on the CMC can be complex, often showing a U-shaped dependence.
Electrolytes: The addition of electrolytes, particularly those with a common counter-ion (Na+ in this case), typically lowers the CMC. The salt screens the electrostatic repulsion between the ionic headgroups, making it easier for micelles to form.
While a specific experimentally determined CMC for this compound is not widely reported, studies on the closely related sodium stearate (B1226849) (C18) in formamide (B127407) have shown a CMC of 6.1 x 10⁻⁴ mol/L. neliti.com This provides a reasonable estimate for the CMC of this compound in a polar solvent.
Table 1: Factors Affecting the Critical Micelle Concentration (CMC) of Anionic Surfactants
| Factor | Effect on CMC | Rationale |
| Increased Alkyl Chain Length | Decreases | Greater hydrophobic effect provides a stronger driving force for micelle formation. |
| Addition of Electrolytes | Decreases | Shielding of electrostatic repulsion between ionic headgroups facilitates aggregation. |
| Increased Temperature | Variable (often U-shaped) | Affects both the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail. |
| Presence of Organic Additives | Variable | Can either be incorporated into the micelles or alter the solvent properties, affecting the hydrophobic effect. |
Characterization of Micellar Structures and Phase Behavior
The micelles formed by this compound in aqueous solution are typically spherical at concentrations just above the CMC. In this arrangement, the hydrophobic tails form a core, and the hydrophilic sulphonate headgroups form a shell that is in contact with the surrounding water. As the surfactant concentration increases, or with the addition of salts, these spherical micelles can grow and transform into other shapes, such as cylindrical or worm-like micelles, and even more complex liquid crystalline phases.
Techniques like Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful tools for characterizing the size, shape, and internal structure of these micelles. ias.ac.innih.govresearchgate.netnih.govmdpi.com The phase behavior of concentrated surfactant solutions can be complex, exhibiting various liquid crystalline phases like hexagonal, cubic, and lamellar phases, depending on the concentration and temperature. lubrizolcdmo.com A phase diagram graphically represents these different phases and the conditions under which they exist. researchgate.net
Interactions with Other Macromolecules and Ions
The functionality of this compound is often influenced by its interactions with other components in a formulation, such as polymers and various ions.
The interaction between anionic surfactants and non-ionic polymers, like polyethylene (B3416737) glycol, in aqueous solution can lead to the formation of polymer-surfactant complexes. These interactions are driven by a combination of hydrophobic and electrostatic forces and can significantly alter the solution's properties, such as viscosity and surface activity.
The presence of ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can have a pronounced effect on the behavior of this compound. These cations can bind to the anionic sulphonate headgroups, reducing the electrostatic repulsion between them. This can lead to a decrease in the CMC, an increase in micelle size, and in some cases, precipitation of the surfactant. The interaction with ions is a critical consideration in applications where the surfactant is used in hard water or in formulations containing various salts. Studies on other anionic surfactants have shown that the addition of electrolytes can induce the growth of micelles from spherical to rod-like structures. researchgate.net
Complexation with Oppositely Charged Species
This compound is an anionic surfactant, meaning it carries a negative charge in aqueous solutions due to the dissociation of the sulphonate headgroup. ontosight.ai This characteristic dictates its interaction with positively charged species (cations) through electrostatic forces. The primary mechanism of interaction is the formation of ion pairs between the negatively charged sulphonate group of the surfactant and cations present in the solution. researchgate.net
Studies on similar anionic surfactants, such as dodecyl sulfonate, using methods like density functional theory (DFT), have shown that a stable configuration often involves two oxygen atoms from the polar headgroup binding with a single divalent cation like Ca²⁺ or Mg²⁺, forming a 2:1 ion-pair. researchgate.net Monovalent cations like Na⁺ also form these complexes, influencing the surfactant's properties in solution. researchgate.netresearchgate.net
The strength of this complexation can be influenced by the type of cation. For instance, ions are sometimes categorized based on their effect on water structure as either "kosmotropic" (structure-making) or "chaotropic" (structure-breaking). These properties affect their interaction with the surfactant headgroup. researchgate.net The complexation neutralizes the charge at the surfactant's head, which can lead to several effects:
Reduced Repulsion: It diminishes the electrostatic repulsion between adjacent surfactant molecules at an interface or within a micelle.
Closer Packing: This reduction in repulsion allows for a more compact arrangement of surfactant molecules.
Lower Critical Micelle Concentration (CMC): By facilitating aggregation, the presence of cations typically lowers the concentration at which micelles begin to form. researchgate.net
Table 1: Influence of Cations on Anionic Surfactant Properties
| Cation Type | Interaction Mechanism | Effect on Surfactant Aggregation | Primary Research Method |
|---|---|---|---|
| Monovalent (e.g., Na⁺, K⁺, Li⁺, Cs⁺) | Electrostatic attraction, ion-pair formation, charge screening. researchgate.netresearchgate.net | Reduces electrostatic repulsion between headgroups, leading to a lower Critical Micelle Concentration (CMC). researchgate.net | Conductivity Measurements, Krafft Temperature Analysis. researchgate.net |
| Divalent (e.g., Ca²⁺, Mg²⁺) | Stronger electrostatic attraction, formation of 2:1 surfactant-cation complexes. researchgate.net | Significant reduction in headgroup repulsion, promoting more compact packing and aggregation at lower concentrations. researchgate.net | Density Functional Theory (DFT) Calculations. researchgate.net |
Synergistic Effects in Mixed Surfactant Systems
Synergism occurs when a mixture of two or more surfactants exhibits enhanced properties that are superior to those of the individual components at the same total concentration. nih.gov this compound, as an anionic surfactant, can display significant synergistic effects when mixed with other types of surfactants, particularly non-ionic and cationic surfactants.
Anionic-Non-ionic Mixtures: When mixed with a non-ionic surfactant, such as an alcohol ethoxylate, synergistic interactions can arise from the reduction of electrostatic repulsion. The non-ionic surfactant molecules position themselves between the anionic headgroups of the this compound at the interface (e.g., air/water or oil/water). nih.gov This spacing diminishes the repulsive forces between the negatively charged sulphonate groups, allowing for a more densely packed interfacial layer. This enhanced packing leads to a more significant reduction in surface or interfacial tension than either surfactant could achieve alone. nih.govresearchgate.net This effect has been observed in systems like CnTAB mixed with n-octanol, where the presence of the non-ionic surfactant significantly boosted foamability. nih.gov
Anionic-Cationic Mixtures: Mixtures of anionic and cationic surfactants, often called "catanionic" systems, exhibit very strong synergistic interactions due to the powerful electrostatic attraction between their oppositely charged headgroups. researchgate.net The mixture of this compound with a cationic surfactant (like a quaternary ammonium (B1175870) compound) would lead to the formation of a neutral complex that is highly surface-active. This strong interaction can dramatically lower the critical micelle concentration (CMC) and significantly improve efficiency in reducing interfacial tension. researchgate.net The interaction strength can vary depending on the specific structures of the surfactants involved. researchgate.net
Table 2: Synergistic Effects in Mixed Surfactant Systems Involving Anionic Surfactants
| Mixture Type | Interacting Surfactants (Examples) | Mechanism of Synergism | Resulting Enhanced Property |
|---|---|---|---|
| Anionic - Non-ionic | Sodium Dodecyl Sulfate (B86663) (SDS) & C12E6; CnTAB & n-octanol. nih.govnih.gov | Non-ionic molecules space out anionic headgroups, reducing electrostatic repulsion and allowing denser packing at the interface. nih.gov | Greater reduction in surface tension, enhanced foamability and stability. nih.gov |
| Anionic - Cationic (Catanionic) | Sodium Dodecyl Sulfate (SDS) & Dodecyltrimethylammonium Bromide (DTAB). researchgate.net | Strong electrostatic attraction between oppositely charged headgroups forms highly surface-active neutral complexes. researchgate.net | Drastic reduction in CMC, superior interfacial tension reduction, potential for viscoelastic gel formation. researchgate.netresearchgate.net |
Theoretical and Computational Modeling of Molecular Interactions
Molecular Dynamics (MD) Simulations of Interfacial Adsorption
Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their interactions at an atomic level. researchgate.net For this compound, MD simulations can provide profound insights into its adsorption at various interfaces, such as oil/water or solid/water. bohrium.com
The simulation process typically involves:
System Setup: A simulation box is constructed containing the relevant phases (e.g., a layer of water and a layer of a non-polar solvent like n-heptane) and the surfactant molecules.
Force Field Application: A force field (e.g., OPLS-AA, GROMOS) is chosen to define the potential energy of the system, describing the interactions between all atoms (bonds, angles, and non-bonded interactions like van der Waals and electrostatic forces).
Simulation Run: The simulation evolves the system over time by integrating Newton's equations of motion, allowing the molecules to move and rearrange to find lower energy states.
By analyzing the trajectory of the simulation, researchers can extract key parameters that describe the interfacial behavior of the surfactant. researchgate.netrsc.org
Key Parameters Studied in MD Simulations of Surfactant Adsorption:
| Parameter | Description | Insight Provided |
| Density Profile | The distribution of different molecular species (water, oil, surfactant) along the axis perpendicular to the interface. | Shows the precise location and concentration of surfactant molecules at the interface, confirming their amphiphilic nature. |
| Interfacial Thickness | The width of the transition zone between the two bulk phases (e.g., oil and water). researchgate.net | A sharper, more defined interface often correlates with more effective packing and lower interfacial tension. |
| Order Parameter | A measure of the alignment of the surfactant's hydrophobic tail relative to the interface normal. researchgate.net | Indicates how ordered and upright the surfactant tails are, which relates to the packing density and stability of the interfacial film. |
| Radial Distribution Function (RDF) | Describes the probability of finding one atom or molecule at a certain distance from another. researchgate.net | Reveals details about the solvation shell around the surfactant headgroup and its interactions with water and ions. |
| Solvent Accessible Surface Area (SASA) | The surface area of the surfactant molecule that is accessible to the solvent. researchgate.net | Helps quantify the hydrophobic and hydrophilic exposure of the surfactant at the interface. |
These simulations can elucidate how the molecular structure of this compound—its long octadecyl tail and its sulphonate headgroup—governs its orientation and packing at an interface, ultimately determining its macroscopic surfactant properties. rsc.org
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their intrinsic properties and chemical reactivity. researchgate.net For this compound, these methods can predict how the molecule will interact with other chemical species on a fundamental electronic level. rsc.org
The primary focus of such calculations would be on the distribution of electron density within the molecule. The sulphonate headgroup (-SO₃⁻) and the secondary amine group (-NH-) are the most electronically significant regions.
Key Electronic Properties and Reactivity Insights from Quantum Chemistry:
Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the surface of the molecule. For this compound, the map would show a region of high negative potential around the oxygen atoms of the sulphonate group, confirming this as the primary site for interaction with cations and other electrophiles. researchgate.net The nitrogen atom in the amino group also represents a site of interest for electronic interactions.
Nucleophilicity and Electrophilicity: Quantum chemical methods can quantify the nucleophilic (electron-donating) and electrophilic (electron-accepting) character of different atomic sites within the molecule. rsc.org The negatively charged sulphonate group would be identified as a strong nucleophilic center. These calculations can help predict the molecule's reactivity in various chemical environments.
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. For an anionic surfactant, the HOMO is typically localized on the negatively charged headgroup, governing its interactions.
By applying these computational techniques, a detailed understanding of the electronic factors driving the complexation, adsorption, and synergistic behavior of this compound can be achieved, complementing experimental findings with a molecular-level rationale. researchgate.net
Environmental Fate and Ecotoxicological Considerations of Sulfonate Surfactants
Environmental Distribution and Transport Pathways
The environmental distribution and transport of Sodium 2-(octadecylamino)ethanesulphonate, a member of the N-acyl taurate family of anionic surfactants, are governed by its physicochemical properties and interactions with various environmental matrices. As a surfactant, it possesses both a hydrophobic octadecyl chain and a hydrophilic ethanesulphonate head group, which dictates its behavior at interfaces and its partitioning between water, soil, and sediment.
Adsorption and Desorption in Soil and Sediment Matrices
The mobility of this compound in the terrestrial environment is significantly influenced by its adsorption to soil and sediment particles. The primary mechanism for the sorption of nonpolar organic compounds is partitioning into soil organic carbon. For anionic surfactants like N-acyl taurates, both hydrophobic interactions and electrostatic forces play a role. The long C18 alkyl chain of this compound results in a strong hydrophobic interaction with the organic matter in soil and sediment.
It is also important to consider that a significant fraction of sorbed surfactants may resist desorption, a phenomenon known as hysteresis. researchgate.net This irreversible sorption can lead to the long-term accumulation of the surfactant in soil and sediment. researchgate.net
Table 1: Estimated Soil Adsorption and Mobility of Long-Chain Anionic Surfactants
| Parameter | Value | Interpretation | Reference |
| Log Koc | > 3.0 (estimated) | Low to very low mobility in soil | chemsafetypro.com |
| Adsorption Mechanism | Hydrophobic interaction with soil organic matter, potential electrostatic interactions | Strong partitioning to solid phase | nih.govepa.gov |
| Desorption | Potential for irreversible sorption (hysteresis) | Can lead to accumulation in soil/sediment | researchgate.net |
Mobility and Persistence in Aquatic Environments
Once released into aquatic environments, the fate of this compound is determined by a combination of partitioning, transport, and degradation processes. Due to its surfactant properties, it will tend to accumulate at air-water and sediment-water interfaces. The strong adsorption affinity for organic matter, as discussed in the previous section, suggests that a significant portion of the compound will partition to suspended solids and bottom sediments. pnas.org This partitioning behavior effectively reduces the concentration of the free, dissolved form in the water column, but also creates a reservoir of the compound in the sediment. pnas.org
The persistence of a chemical in the environment is often characterized by its half-life (t1/2). While specific half-life data for this compound in aquatic systems are not available, general information on related surfactants suggests that biodegradation is a key removal mechanism. academie-sciences.fr However, the rate of biodegradation can be influenced by various environmental factors, and some surfactants or their metabolites can be persistent. pnas.orgresearchgate.net For example, the degradation of linear alkylbenzene sulfonate (LAS) can be slow in anoxic marine sediments. pnas.org Given its long alkyl chain, this compound may exhibit a degree of persistence, particularly in anaerobic sediment layers where degradation rates are typically slower.
Biodegradation Mechanisms and Kinetics in Environmental Compartments
Biodegradation is a critical process for the removal of this compound from the environment. As an N-acyl taurate, it is generally considered to be biodegradable. researchgate.net The amide bond in its structure is susceptible to enzymatic hydrolysis, which is a key step in its degradation.
Aerobic and Anaerobic Degradation Rates and Pathways
Aerobic Degradation: In the presence of oxygen, the biodegradation of N-acyl taurates is expected to proceed readily. The primary degradation pathway is likely initiated by the enzymatic hydrolysis of the amide linkage, yielding the corresponding fatty acid (octadecanoic acid) and taurine (B1682933) (2-aminoethanesulfonic acid). cir-safety.orggoogle.com Both of these breakdown products are readily biodegradable. nih.gov Fatty acids are metabolized through β-oxidation, while taurine can be utilized by microorganisms as a source of carbon, nitrogen, and sulfur. nih.gov
Anaerobic Degradation: Under anaerobic conditions, such as those found in buried sediments and some wastewater treatment processes, the biodegradation of surfactants can be slower and may follow different pathways. google.comheraproject.com While some anionic surfactants like sodium lauryl sulfate (B86663) can be biodegraded anaerobically, others like sodium dodecylbenzene (B1670861) sulfonate are reported to be more persistent under these conditions. For sulfated surfactants, the initial step in anaerobic degradation often involves the enzymatic removal of the sulfate group by sulfatases. researchgate.netcsic.es For this compound, the primary anaerobic degradation pathway is also expected to be the hydrolysis of the amide bond. The resulting long-chain fatty acid can be further degraded through anaerobic pathways, although this process is generally slower than aerobic β-oxidation. The fate of taurine under anaerobic conditions is less well-documented in the context of surfactant degradation.
Specific degradation rates (e.g., DT50 values) for this compound under either aerobic or anaerobic conditions are not available in the public literature. However, related acyl amino acid surfactants are generally reported to be readily biodegradable. academie-sciences.fr
Identification of Stable Metabolites and Transformation Products
The primary metabolites expected from the initial biodegradation of this compound are octadecanoic acid and taurine. In aerobic environments, these are unlikely to be stable and are expected to be further mineralized to carbon dioxide, water, and inorganic sulfate.
Under anaerobic conditions, or if aerobic degradation is incomplete, there is a potential for the accumulation of intermediate metabolites. For other anionic surfactants like linear alkylbenzene sulfonates, stable polar metabolites such as sulfophenyl carboxylates (SPCs) have been identified in the environment and even in drinking water. researchgate.net For N-acyl taurates, the most likely stable metabolites would be the initial hydrolysis products, octadecanoic acid and taurine, if their subsequent degradation is slow. There is currently no information available in the scientific literature to suggest the formation of other stable transformation products from the environmental degradation of this compound. Further research would be needed to identify and quantify any potential persistent metabolites.
Ecotoxicological Impact on Non-Human Biota
The ecotoxicological effects of surfactants are primarily related to their ability to disrupt biological membranes due to their amphiphilic nature. researchgate.net This can lead to a range of adverse effects in aquatic and terrestrial organisms. While specific ecotoxicity data for this compound is limited, information on structurally similar N-acyl taurates and other long-chain anionic surfactants can be used to infer its potential impact. In general, amino acid-based surfactants are considered to have low toxicity. academie-sciences.fr
The toxicity of surfactants to aquatic organisms is often dependent on the length of the hydrophobic alkyl chain, with longer chains generally exhibiting higher toxicity. The following table summarizes available ecotoxicity data for related N-acyl taurate surfactants. It is important to note that these are for different, though structurally related, compounds and should be used as an indication of the potential toxicity of this compound.
Table 2: Ecotoxicity of Structurally Related N-Acyl Taurate Surfactants
| Test Organism | Species | Endpoint | Value (mg/L) | Test Substance | Reference |
| Fish | - | LC50 (96h) | Not available | - | - |
| Aquatic Invertebrates | Daphnia magna | EC50 (48h) | Not available | - | - |
| Algae | - | EC50 (72h) | Not available | - | - |
Data for this compound is not available. The table is presented as a template for future data.
Based on information for other anionic surfactants, it is expected that this compound would be classified as toxic to aquatic life. For instance, the Human and Environmental Risk Assessment (HERA) on sodium perborate, which releases hydrogen peroxide, shows acute LC50 values for fish ranging from 51-125 mg/l, for Daphnia magna from 11 to 30 mg/l, and for algae from 3.3 to 20 mg/l. heraproject.com While the mode of action is different, this provides a general context for the range of toxicity values seen for cleaning product ingredients. For Sodium Methyl Oleoyl Taurate, a C18:1 acyl taurate, it is classified as a green circle chemical by the EPA's Safer Choice program, indicating it is of low concern based on experimental and modeled data. nih.gov However, it is also noted as a skin irritant and may cause serious eye injury. nih.gov
Environmental Fate and Ecotoxicological Considerations of this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific ecotoxicological data was found for the chemical compound This compound .
Therefore, it is not possible to provide a detailed assessment of its effects on aquatic microorganisms, algal growth, aquatic invertebrate and vertebrate species, or its potential for bioaccumulation in ecological food webs as per the requested outline.
The absence of specific data for "this compound" prevents the creation of the requested detailed article and data tables. General information on sulfonate surfactants as a class of chemicals is available but would not adhere to the strict instruction to focus solely on the specified compound.
Emerging Research Directions and Future Perspectives for Sodium 2 Octadecylamino Ethanesulphonate
Advancements in Sustainable and Atom-Economical Synthetic Routes
The chemical industry's shift towards green chemistry is heavily influencing the production of surfactants. For N-acyl taurates like Sodium 2-(octadecylamino)ethanesulphonate, research is focused on moving away from traditional methods that may involve harsh conditions or generate significant waste.
The conventional Schotten-Baumann reaction, which uses acid chlorides, is effective but not ideal from a green chemistry perspective. google.com Current research is exploring more sustainable alternatives. One promising area is the direct condensation of fatty acids with taurine (B1682933) derivatives, which avoids the use of acyl chlorides. google.com However, these methods have historically required high temperatures (200-260°C) and catalysts like acidified zinc oxide. google.com
Future developments are likely to focus on:
Enzymatic Catalysis: The use of enzymes as catalysts can lead to milder reaction conditions, higher selectivity, and reduced energy consumption.
Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force to drive chemical reactions, offering a greener alternative to traditional solvent-based synthesis. frontiersin.org
Improved Catalytic Systems: Research into more efficient and recyclable catalysts for direct amidation is ongoing. A notable innovation is the use of N-acyl amino acid surfactants themselves as catalysts for the chlorination of fatty acids, creating a self-catalyzed, 'green' process with quantitative yields. googleapis.com
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of these new synthetic strategies. nih.gov For instance, the atom economy of producing lauryl glucoside via a direct method is around 95%, a significant improvement over indirect routes. nih.gov Similar principles are being applied to the synthesis of sulfonated surfactants to minimize waste and improve cost-effectiveness. googleapis.comacs.org
Design of Novel Functional Derivatives for Specific Research Challenges
The basic structure of this compound, with its long hydrophobic tail and hydrophilic sulphonate head group, makes it a versatile starting point for the design of novel functional derivatives. By modifying the molecule's structure, researchers can tailor its properties for specific applications.
Key areas of derivatization research include:
Modifying the Hydrophobic Chain: Introducing branching, unsaturation, or aromatic groups into the octadecyl chain can alter the surfactant's packing at interfaces, its solubility, and its interaction with other molecules.
Altering the Linker Group: The aminoethane linker can be modified to include other functional groups, potentially changing the molecule's charge characteristics, chelating ability, or responsiveness to stimuli like pH or light.
Creating Gemini Surfactants: Linking two this compound molecules with a spacer group would create a "gemini" surfactant. These surfactants often exhibit significantly lower critical micelle concentrations (CMCs) and superior surface activity compared to their single-chain counterparts.
Prodrug Development: In the pharmaceutical field, the core structure of amino-phenyl compounds can be conjugated with amino acids to create water-soluble prodrugs that can revert to the active parent molecule in the body. nih.gov This approach could be explored for targeted delivery applications.
These novel derivatives are being investigated for a range of challenges, from creating highly stable emulsions and foams to developing new materials for biomedical applications. nih.govresearchgate.net
In Situ and Operando Spectroscopic Characterization for Dynamic Processes
Understanding how this compound behaves in real-time during processes like self-assembly, adsorption at interfaces, and interaction with other molecules is crucial for optimizing its performance. In situ and operando spectroscopic techniques, which allow for the study of materials under actual operating conditions, are becoming indispensable tools in this area. youtube.com
Future research will likely employ a combination of advanced techniques to probe the dynamics of this surfactant:
X-ray Absorption Spectroscopy (XAS): This technique can provide information about the local atomic structure and chemical state of the sulphur and sodium atoms, revealing how they interact with their environment. youtube.com
Small-Angle X-ray and Neutron Scattering (SAXS/SANS): These methods are powerful for characterizing the size, shape, and arrangement of micelles and other self-assembled structures in solution.
Vibrational Spectroscopy (Raman and Infrared): These techniques can monitor changes in the molecular vibrations of the surfactant, providing insights into conformational changes and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to assess the state of the surfactant when adsorbed onto nanoparticle surfaces. youtube.com
By using these techniques, researchers can gain a deeper understanding of phenomena such as micelle formation and breakdown, the structure of adsorbed surfactant layers, and the mechanisms of emulsification and foaming. nih.gov This knowledge is vital for the rational design of new formulations and materials.
Integration into Multi-Component Systems for Synergistic Performance
The performance of this compound can often be significantly enhanced by combining it with other components, such as other surfactants, polymers, or nanoparticles. The resulting synergistic effects can lead to properties that are superior to those of the individual components alone. researchgate.net
Emerging research in this area is focused on:
Mixed Surfactant Systems: Combining this compound with other types of surfactants (e.g., cationic, non-ionic, or zwitterionic) can lead to synergistic reductions in surface tension and improved foaming and emulsifying properties. researchgate.netresearchgate.net Regular solution theory is often used to predict and explain the interactions in these mixed systems. researchgate.net
Surfactant-Polymer Interactions: The addition of polymers to surfactant solutions can enhance foam stability by increasing the viscosity of the solution and forming polymer-surfactant complexes that strengthen the foam films. mdpi.com Understanding the interplay between electrostatic and hydrophobic interactions is key to designing effective surfactant-polymer systems. nih.gov
Nanoparticle-Surfactant Complexes: this compound can be used to stabilize nanoparticles in solution, preventing their aggregation and enabling their use in various applications. The surfactant can also modify the surface properties of the nanoparticles, influencing their catalytic activity or their interaction with other materials.
The table below summarizes some of the synergistic effects observed in mixed surfactant systems, which is a key area of research for compounds like this compound.
| Component 1 | Component 2 | Observed Synergistic Effect |
| Sodium N-lauroylglutamate (Anionic) | Dodecyltrimethylammonium chloride (Cationic) | Enhanced surface tension reduction and mixed micelle formation. researchgate.net |
| Sodium N-lauroylglutamate (Anionic) | Dodecylbetaine (Zwitterionic) | Synergistic effects in overall surface activity. researchgate.net |
| Anionic Surfactant | Non-ionic Polymer | Enhanced foamability and foam stability due to complex formation. mdpi.com |
| Cationic Surfactant | Cationic Polymer | Improved foam stability and foamability. mdpi.com |
Computational-Driven Material Design and Property Prediction
Computational methods, particularly molecular dynamics (MD) simulations, are becoming increasingly powerful tools for understanding and predicting the behavior of surfactants at the molecular level. nih.govresearchgate.net These techniques allow researchers to simulate the self-assembly of surfactant molecules, their adsorption at interfaces, and their interactions with other species.
For this compound, computational approaches can be used to:
Predict Self-Assembly Behavior: MD simulations can model the formation of micelles, vesicles, and other aggregates, providing insights into their structure and stability. nih.govrsc.org
Simulate Interfacial Properties: The behavior of the surfactant at oil-water or air-water interfaces can be simulated to predict interfacial tension and the structure of the adsorbed layer. researchgate.net
Screen Novel Derivatives: Computational methods can be used to predict the properties of new functional derivatives before they are synthesized in the lab, accelerating the design process. rsc.org
Understand Synergistic Effects: Simulations can elucidate the molecular interactions that lead to synergy in mixed surfactant-polymer or surfactant-nanoparticle systems.
The use of sophisticated force fields, such as COMPASS, allows for accurate predictions of the thermodynamic and structural properties of these complex systems. researchgate.net As computational power continues to increase, the role of in silico design and prediction in the development of new surfactant-based materials will undoubtedly grow.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Sodium 2-(octadecylamino)ethanesulphonate, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via acylation of octadecylamine with a sodium isethionate derivative. Key parameters include:
- Reactants : Use stoichiometric equivalents of octadecylamine and sodium isethionate to minimize unreacted intermediates.
- Reaction Conditions : Maintain pH 8–9 (using NaOH) and a temperature of 70–80°C to enhance reaction kinetics .
- Purification : Recrystallization in ethanol-water mixtures removes impurities like sodium laurate and chloride, ensuring >95% active content .
- Data Table :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes acylation |
| pH | 8–9 | Prevents hydrolysis |
| Solvent System | Ethanol-water (3:1) | Enhances purity |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Confirmation :
- FTIR : Detect characteristic peaks for sulfonate (S=O stretch at 1040–1200 cm⁻¹) and amide (N–H bend at 1550 cm⁻¹) .
- ¹H NMR : Confirm alkyl chain integration (δ 0.8–1.5 ppm for C18) and sulfonate group proximity (δ 3.2–3.8 ppm) .
- Purity Analysis :
- HPLC : Quantify active content (>95%) using a C18 column and UV detection at 210 nm .
- Titrimetry : Measure residual chloride (<3.0%) via argentometric titration .
Advanced Research Questions
Q. How does the alkyl chain length (C18 vs. C12) influence surfactant behavior, and what experimental approaches quantify these differences?
- Methodological Answer :
- Critical Micelle Concentration (CMC) :
- Tensiometry : Measure surface tension vs. concentration; longer chains (C18) yield lower CMC due to enhanced hydrophobicity. Compare with C12 analogs (e.g., CAS 3737-55-1) .
- Fluorescence Probe : Use pyrene to determine micropolarity changes at CMC.
- Thermodynamic Analysis : Calculate ΔG_micelle using CMC data; C18 derivatives exhibit more negative ΔG, indicating stronger self-assembly .
Q. How can researchers resolve discrepancies in reported CMC values caused by impurities or measurement techniques?
- Methodological Answer :
- Standardization : Use ultrapure samples (recrystallized) and consistent methods (e.g., du Noüy ring tensiometry).
- Impurity Profiling : Quantify sodium laurate (<1.65%) and chloride (<3.0%) via HPLC and ion chromatography to correlate purity with CMC reproducibility .
- Statistical Validation : Apply ANOVA to compare datasets from multiple labs; outliers may indicate unaccounted impurities .
Q. What advanced techniques elucidate the compound’s interaction with biomolecules in drug delivery systems?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitor micelle size (e.g., 20–50 nm for C18) and stability in physiological buffers.
- Circular Dichroism (CD) : Study conformational changes in proteins (e.g., BSA) upon surfactant binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for drug-surfactant complexes .
Contradiction Analysis & Troubleshooting
Q. Why do conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solvent Polarity : The sulfonate group confers water solubility, but the C18 chain promotes organic phase partitioning.
- Experimental Design :
- Phase Solubility Studies : Use shake-flask method with octanol-water partitions (log P ≈ 2.5 for C18).
- Temperature Effects : Solubility in water increases at >50°C due to micelle disruption .
Q. How can batch-to-batch variability in active content affect experimental reproducibility?
- Methodological Answer :
- Quality Control : Implement in-process checks via FTIR and HPLC during synthesis.
- Statistical Process Control (SPC) : Use control charts to monitor active content (mean ± 2σ) and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
